molecular formula C25H20ClNO5 B252956 1-(1,3-benzodioxol-5-ylmethyl)-3-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

1-(1,3-benzodioxol-5-ylmethyl)-3-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

Cat. No.: B252956
M. Wt: 449.9 g/mol
InChI Key: ZYYIWUTUYLONKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,3-benzodioxol-5-ylmethyl)-3-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is a synthetic compound that has been widely studied for its potential use in scientific research. This compound is also known as TAK-285 and is a tyrosine kinase inhibitor that has been shown to have promising results in preclinical studies.

Mechanism of Action

TAK-285 is a tyrosine kinase inhibitor that works by blocking the activity of the HER2/neu receptor, which is overexpressed in certain types of breast cancer. This inhibition leads to a decrease in cell proliferation and an increase in apoptosis.
Biochemical and Physiological Effects:
Studies have shown that TAK-285 has a number of biochemical and physiological effects. These include a decrease in cell proliferation, an increase in apoptosis, and a decrease in the expression of HER2/neu.

Advantages and Limitations for Lab Experiments

One of the main advantages of using TAK-285 in lab experiments is its specificity for the HER2/neu receptor. This allows researchers to target this receptor specifically, without affecting other receptors. However, one of the limitations of using TAK-285 is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 1-(1,3-benzodioxol-5-ylmethyl)-3-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one. One area of research is in the development of more potent and selective tyrosine kinase inhibitors. Another area of research is in the development of combination therapies that can enhance the efficacy of TAK-285 in the treatment of breast cancer. Additionally, there is potential for the use of TAK-285 in the treatment of other types of cancer that overexpress the HER2/neu receptor.

Synthesis Methods

The synthesis of 1-(1,3-benzodioxol-5-ylmethyl)-3-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one involves several steps. The first step is the synthesis of 1,3-benzodioxole-5-carboxaldehyde, which is then reacted with 2-(4-chlorophenyl)-1-methyl-2-oxoethylamine to form the intermediate product. This intermediate is then reacted with 3-hydroxyindole-2-one to yield the final product.

Scientific Research Applications

1-(1,3-benzodioxol-5-ylmethyl)-3-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has been studied for its potential use in various scientific research applications. One of the main areas of research has been in the treatment of breast cancer. TAK-285 has been shown to inhibit the growth of breast cancer cells in vitro and in vivo.

Properties

Molecular Formula

C25H20ClNO5

Molecular Weight

449.9 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-3-[1-(4-chlorophenyl)-1-oxopropan-2-yl]-3-hydroxyindol-2-one

InChI

InChI=1S/C25H20ClNO5/c1-15(23(28)17-7-9-18(26)10-8-17)25(30)19-4-2-3-5-20(19)27(24(25)29)13-16-6-11-21-22(12-16)32-14-31-21/h2-12,15,30H,13-14H2,1H3

InChI Key

ZYYIWUTUYLONKB-UHFFFAOYSA-N

SMILES

CC(C(=O)C1=CC=C(C=C1)Cl)C2(C3=CC=CC=C3N(C2=O)CC4=CC5=C(C=C4)OCO5)O

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)Cl)C2(C3=CC=CC=C3N(C2=O)CC4=CC5=C(C=C4)OCO5)O

Origin of Product

United States

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